

# Initial Characterization of "4-Hydroxy-4-methylpentanoic acid": An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-4-methylpentanoic acid

Cat. No.: B1260482

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## Abstract

**4-Hydroxy-4-methylpentanoic acid** is a molecule of significant interest in the fields of pharmacology and metabolic research. This guide provides a comprehensive technical overview of its fundamental chemical and physical properties, detailed spectroscopic and analytical characterization, synthetic methodologies, and known biological relevance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven insights to facilitate further investigation into this compound. The structure of this guide is intended to be a dynamic resource, providing both foundational knowledge and actionable experimental protocols to ensure scientific rigor and support innovative applications.

## Core Chemical Identity and Properties

**4-Hydroxy-4-methylpentanoic acid**, also known by its synonym UMB68, is a tertiary alcohol and a structural analog of the neurotransmitter  $\gamma$ -hydroxybutyric acid (GHB).<sup>[1][2]</sup> Its unique structure underpins its specific biological activity and necessitates a thorough understanding of its basic chemical and physical characteristics.

Table 1: Chemical and Physical Properties of **4-Hydroxy-4-methylpentanoic acid**

Property	Value	Reference
IUPAC Name	4-hydroxy-4-methylpentanoic acid	[3]
Molecular Formula	C6H12O3	[3][4]
Molecular Weight	132.16 g/mol	[3][5]
CAS Number	23327-19-7	[1][4][5]
PubChem CID	23422947	[3]
Canonical SMILES	<chem>CC(C)(CCC(=O)O)O</chem>	[3][4]
InChI Key	PQJUMPXLDAZULJ-UHFFFAOYSA-N	[1][3]
Boiling Point	270.767 °C at 760 mmHg	[5]
Flash Point	131.804 °C	[5]
Refractive Index	1.462	[5]

## Spectroscopic and Analytical Characterization

A precise and robust analytical characterization is fundamental to the reliable study of any compound. This section details the key spectroscopic and spectrometric data used to identify and quantify **4-hydroxy-4-methylpentanoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

- <sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum of **4-hydroxy-4-methylpentanoic acid** is expected to show distinct signals for the non-equivalent protons. Key expected features include a singlet for the two methyl groups, and multiplets for the two methylene groups. The hydroxyl and carboxylic acid protons will likely appear as broad singlets.

- $^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum will display signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the hydroxyl group, the two methylene carbons, and the two equivalent methyl carbons.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[7] The IR spectrum of **4-hydroxy-4-methylpentanoic acid** will be dominated by a broad absorption band in the region of  $3300\text{--}2500\text{ cm}^{-1}$  corresponding to the O-H stretching vibrations of the carboxylic acid and the tertiary alcohol. A strong, sharp absorption peak around  $1710\text{ cm}^{-1}$  is indicative of the C=O stretch of the carboxylic acid group.[8]

## Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8]

- Electron Ionization (EI-MS): Under EI conditions, the molecule will fragment in a predictable manner, providing structural information.
- High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact molecular formula of the compound. For  $\text{C}_6\text{H}_{12}\text{O}_3$ , the expected exact mass is approximately  $132.0786\text{ g/mol}$ .[3]

Table 2: Summary of Spectroscopic Data

Technique	Key Expected Features
$^1\text{H}$ NMR	Signals for methyl, methylene, hydroxyl, and carboxylic acid protons.
$^{13}\text{C}$ NMR	Distinct signals for all six carbon atoms.
IR Spectroscopy	Broad O-H stretch ( $3300\text{--}2500\text{ cm}^{-1}$ ), strong C=O stretch ( $\sim 1710\text{ cm}^{-1}$ ).
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

## Synthesis and Purification: A Practical Workflow

While **4-hydroxy-4-methylpentanoic acid** can be sourced commercially, in-house synthesis may be necessary for specific research applications, such as isotopic labeling. A general synthetic approach is outlined below.

## Experimental Protocol: A Generalized Synthetic Route

This protocol provides a conceptual framework. Disclaimer: This procedure must be adapted and performed by qualified chemists in a properly equipped laboratory.

### Step 1: Reaction Setup

- Select a suitable starting material, such as a corresponding lactone or ester.
- Dissolve the starting material in an appropriate solvent system.

### Step 2: Hydrolysis

- Introduce a hydrolyzing agent (e.g., an aqueous base like sodium hydroxide).
- Heat the reaction mixture under reflux to drive the reaction to completion.
- Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).

### Step 3: Workup and Acidification

- Cool the reaction mixture to room temperature.
- Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

### Step 4: Extraction and Purification

- Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization.



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Caption: A generalized workflow for the synthesis of **4-Hydroxy-4-methylpentanoic acid**.

## Analytical Methodologies for Biological Matrices

Accurate quantification of **4-hydroxy-4-methylpentanoic acid** in complex biological samples is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques.<sup>[9][10]</sup>

## GC-MS Analysis Protocol

### Step 1: Sample Preparation

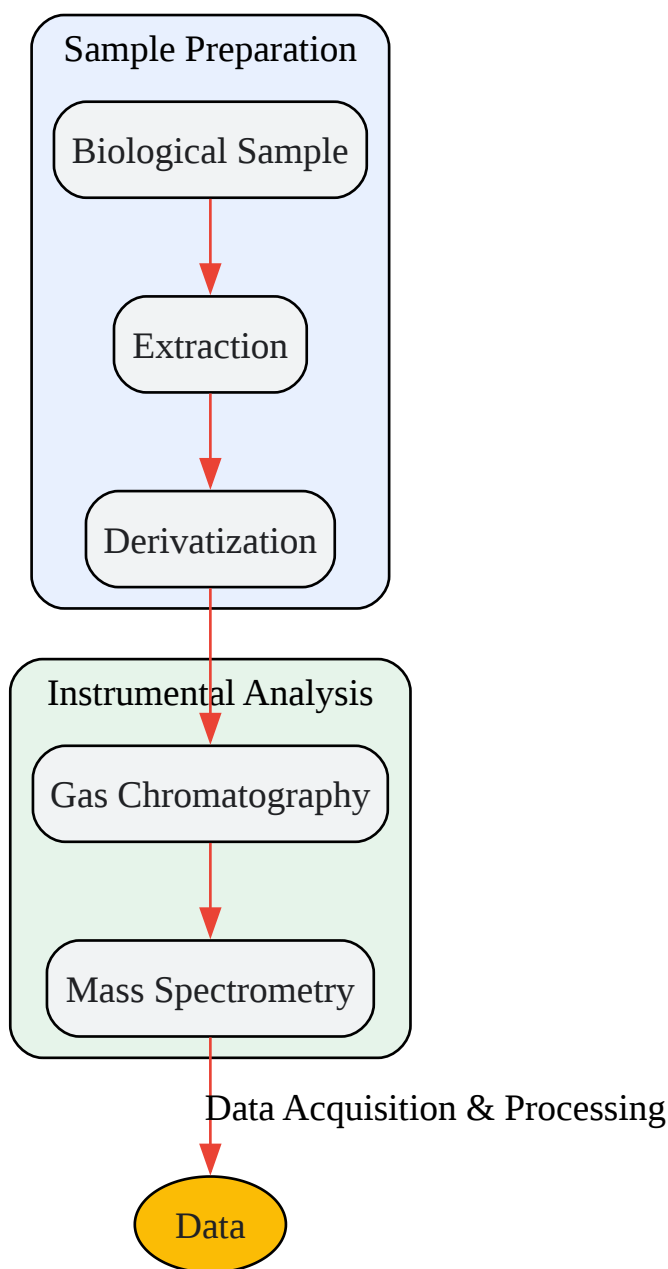
- Spike the biological sample (e.g., plasma, urine) with a known amount of an appropriate internal standard.
- Perform a protein precipitation step if necessary (e.g., with acetonitrile).
- Carry out a liquid-liquid extraction to isolate the analyte from the sample matrix.

#### Step 2: Derivatization

- Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
- Add a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the analyte into a more volatile and thermally stable derivative.
- Incubate the sample at an elevated temperature to ensure complete derivatization.

#### Step 3: Instrumental Analysis

- Inject an aliquot of the derivatized sample into the GC-MS system.
- Separate the components of the sample on a suitable capillary column.
- Detect and quantify the analyte using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.



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Caption: A typical workflow for the GC-MS analysis of **4-Hydroxy-4-methylpentanoic acid**.

## Biological Significance and Applications

**4-Hydroxy-4-methylpentanoic acid** is primarily recognized for its selective binding to the GHB receptor.[1][2] Unlike GHB, it does not bind to GABA receptors, making it a valuable pharmacological tool for isolating and studying the effects mediated specifically by the GHB

receptor.[1][2] This selectivity allows researchers to investigate the pharmacology of the GHB receptor in the absence of confounding GABAergic effects.[1][2] Analogs of GHB, such as **4-hydroxy-4-methylpentanoic acid**, have been synthesized and evaluated in animal studies to better understand the mode of action of GHB.[11]

## Conclusion

This technical guide has provided a detailed initial characterization of **4-hydroxy-4-methylpentanoic acid**, encompassing its chemical identity, spectroscopic properties, synthetic approaches, and analytical methodologies. Its significance as a selective GHB receptor ligand underscores its importance in neuropharmacological research. The information and protocols presented herein are intended to serve as a robust foundation for scientists and researchers, enabling further exploration of this compound's properties and potential applications.

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